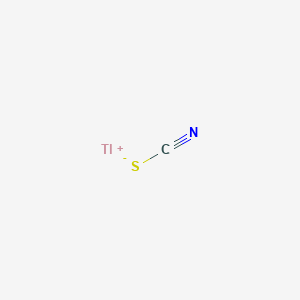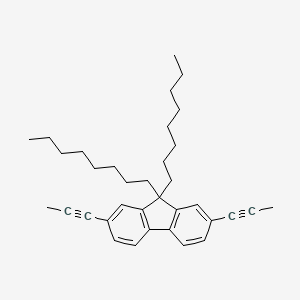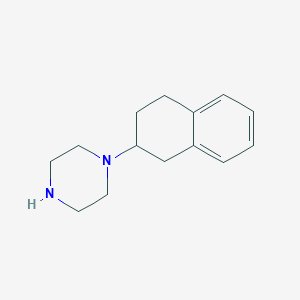![molecular formula C15H20O B1598328 Heptanal, 2-[(4-methylphenyl)methylene]- CAS No. 84697-09-6](/img/structure/B1598328.png)
Heptanal, 2-[(4-methylphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of heptanal, featuring a phenyl group substituted at the 4-position with a methyl group, and a methylene bridge connecting to the heptanal moiety.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of heptanal with 4-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to form the final compound.
Catalytic Methods: Another approach involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-carbon double bond between the heptanal and the 4-methylphenyl group.
Industrial Production Methods: The industrial production of Heptanal, 2-[(4-methylphenyl)methylene]- typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: Heptanal, 2-[(4-methylphenyl)methylene]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Heptanoic acid and 4-methylbenzoic acid.
Reduction: 2-[(4-methylphenyl)methylene]heptanol.
Substitution: Various substituted 4-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
Heptanal, 2-[(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Heptanal, 2-[(4-methylphenyl)methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Benzaldehyde
4-Methylbenzaldehyde
Heptanal
Various substituted heptanals
Propiedades
Número CAS |
84697-09-6 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(2E)-2-[(4-methylphenyl)methylidene]heptanal |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-15(12-16)11-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3/b15-11+ |
Clave InChI |
VHBOIZSCWFNPBM-RVDMUPIBSA-N |
SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
SMILES isomérico |
CCCCC/C(=C\C1=CC=C(C=C1)C)/C=O |
SMILES canónico |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
Key on ui other cas no. |
84697-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)



![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)



